N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide
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Overview
Description
N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, a morpholinylsulfonyl group, and a thiophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Preparation of 5-methyl-2-propan-2-ylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base.
Formation of 5-methyl-2-propan-2-ylphenoxyacetic acid: This involves the reaction of 5-methyl-2-propan-2-ylphenol with chloroacetic acid under basic conditions.
Synthesis of 5-morpholin-4-ylsulfonylthiophene:
Coupling Reaction: The final step involves the coupling of 5-methyl-2-propan-2-ylphenoxyacetic acid with 5-morpholin-4-ylsulfonylthiophene in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiophenyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethoxy-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- 2-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
- N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]thiophene-2-carboxamide
Uniqueness
N’-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a morpholinylsulfonyl group and a thiophenyl group distinguishes it from other similar compounds, potentially offering unique therapeutic or industrial applications.
Properties
CAS No. |
757229-25-7 |
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Molecular Formula |
C22H29N3O6S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide |
InChI |
InChI=1S/C22H29N3O6S2/c1-15(2)18-6-4-16(3)12-19(18)31-14-21(27)24-23-20(26)13-17-5-7-22(32-17)33(28,29)25-8-10-30-11-9-25/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
XTWWVRVKNYACRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CC2=CC=C(S2)S(=O)(=O)N3CCOCC3 |
solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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